molecular formula C9H12N2O3 B15173856 Ethyl 2-(3-amino-2-hydroxypyridin-4-YL)acetate

Ethyl 2-(3-amino-2-hydroxypyridin-4-YL)acetate

Cat. No.: B15173856
M. Wt: 196.20 g/mol
InChI Key: KNFZLWHXARONHN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-2-hydroxypyridin-4-yl)acetate is a chemical intermediate intended for research and development purposes. Compounds featuring the 2-amino-3-hydroxypyridine structure are key precursors in the synthesis of oligomers and Schiff bases, which have applications in creating materials with properties such as semi-conductivity and thermal stability . Furthermore, structurally related phenylacetate and dihydropyridin-4(1H)-one derivatives are recognized as valuable scaffolds in medicinal chemistry, serving as intermediates for the rational design of new chemotherapeutic agents, including antibacterials and anticancer compounds . The molecular structure of this compound, incorporating both amino and hydroxyl functional groups on the pyridine ring, makes it a versatile building block for further chemical exploration and synthesis. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 2-(3-amino-2-oxo-1H-pyridin-4-yl)acetate

InChI

InChI=1S/C9H12N2O3/c1-2-14-7(12)5-6-3-4-11-9(13)8(6)10/h3-4H,2,5,10H2,1H3,(H,11,13)

InChI Key

KNFZLWHXARONHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=O)NC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-amino-2-hydroxypyridin-4-YL)acetate typically involves the reaction of 3-amino-2-hydroxypyridine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve the yield. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-2-hydroxypyridin-4-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-amino-2-oxopyridin-4-YL)acetate.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-amino-2-hydroxypyridin-4-YL)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-2-hydroxypyridin-4-YL)acetate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the pyridine ring allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(4-Aminophenyl)acetate

Core Structure: Phenyl ring with a 4-amino substituent and ethyl acetate group. Synthesis: Enzymatic synthesis using Novozyme 435 under microwave irradiation achieves high efficiency (80% yield) compared to conventional heating . Applications: Intermediate in the synthesis of Actarit (anti-arthritis drug). Metabolism: Likely undergoes phase II glucuronidation due to the amino group, similar to pyridine-based chelators .

1,2-Diethyl-3-hydroxypyridin-4-one (CP94)

Core Structure: Pyridinone ring with 3-hydroxy and 2-ethyl substituents. Key Differences: Lacks the amino group but includes a hydroxyl group at position 3. Metabolism: In rats, CP94 undergoes hydroxylation at the 2-ethyl position (40% of dose) and O-glucuronidation (13.8% of dose) . Biological Relevance: Orally active iron chelator, highlighting the importance of hydroxyl groups in metal binding.

Ethyl 2-(5-Bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate

Core Structure: Benzofuran ring with bromo and ethylsulfinyl substituents. Key Differences: Benzofuran core vs. pyridine; sulfinyl group increases polarity. Crystal Structure: Stabilized by π-π interactions (3.814 Å) and weak C–H⋯O hydrogen bonds, suggesting solid-state stability . Applications: Potential use in materials science due to its stabilized crystal lattice.

Ethyl 2-[1-(6-Chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate

Core Structure: Chloropyridine linked to a triazole ring. Synthesis: Derived from multicomponent reactions involving acetylenic esters . Applications: Likely explored as a ligand for biological targets due to heterocyclic diversity.

Ethyl 2-(4-Aminopyridin-2-yl)-2-cyanoacetate

Core Structure: Pyridine with 4-amino and cyano groups. Key Differences: Cyano group increases polarity and reactivity compared to hydroxyl substituents. Physicochemical Properties: Higher logP (0.4) suggests moderate lipophilicity despite the cyano group .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Key Properties/Applications References
Ethyl 2-(3-amino-2-hydroxypyridin-4-yl)acetate Pyridine 3-amino, 2-hydroxy Reduction of nitro precursor Potential metal chelation
Ethyl 2-(4-aminophenyl)acetate Phenyl 4-amino Enzymatic (Novozyme 435) Anti-arthritis drug intermediate
CP94 Pyridinone 3-hydroxy, 2-ethyl Chemical synthesis Iron chelation
Ethyl 2-(5-bromo-3-ethylsulfinyl-benzofuran)acetate Benzofuran Bromo, ethylsulfinyl Oxidation of thioether Crystal engineering
Ethyl 2-[1-(6-chloropyridin-2-yl)-triazolyl]acetate Chloropyridine Chloro, triazole Multicomponent reaction Ligand design
Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate Pyridine 4-amino, cyano Chemical synthesis High polarity, toxicity concerns

Research Findings and Insights

  • Metabolic Stability: Pyridine derivatives with hydroxyl groups (e.g., CP94) undergo extensive phase II metabolism (glucuronidation), whereas amino-substituted analogues may exhibit different metabolic pathways due to reduced hydroxyl availability .
  • Synthetic Efficiency: Enzymatic methods (e.g., Novozyme 435) offer greener alternatives to traditional chemical synthesis, with microwave irradiation enhancing reaction rates .
  • Crystal Engineering: Compounds like Ethyl 2-(5-bromo-3-ethylsulfinyl-benzofuran)acetate demonstrate the role of non-covalent interactions (π-π, C–H⋯O) in stabilizing solid-state structures .
  • Biological Relevance : Structural features such as the pyridine/imidazole core and substituent electronegativity significantly influence binding affinity and pharmacokinetics in drug design .

Biological Activity

Ethyl 2-(3-amino-2-hydroxypyridin-4-YL)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, including its mechanisms of action, relevant research findings, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a pyridine ring with an amino group and a hydroxyl group, alongside an ethyl acetate moiety. Its molecular formula is C9H12N2O3C_9H_{12}N_2O_3 with a molecular weight of approximately 180.21 g/mol. The presence of these functional groups allows the compound to engage in various chemical reactions, making it versatile in both organic synthesis and medicinal chemistry.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The hydrogen bonding capabilities of its amino and hydroxyl groups facilitate these interactions, potentially modulating biological pathways that lead to therapeutic effects. Preliminary studies suggest that the compound may exert antimicrobial effects by disrupting bacterial cell membranes or inhibiting essential enzymes.

Antimicrobial Activity

In vitro studies have indicated that this compound possesses significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the inhibition of bacterial growth by interfering with cell wall synthesis or function.

Anticancer Properties

Recent investigations have also explored the anticancer potential of this compound. In cellular assays, the compound demonstrated cytotoxic effects against several cancer cell lines. The proposed mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle progression.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
3-Amino-2-hydroxypyridineLacks ethyl ester groupLess versatile in synthetic applications
Ethyl 2-(3-amino-4-hydroxypyridin-2-YL)acetateDifferent substitution pattern on the pyridine ringAlters chemical and biological properties
Ethyl 2-(3-amino-2-methoxypyridin-4-YL)acetateContains methoxy instead of hydroxylAffects reactivity and interactions

This table illustrates how variations in structure can influence both the chemical reactivity and biological activity of these compounds.

Study on Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institution evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting potent antimicrobial activity.

Investigation into Anticancer Effects

Another investigation focused on the anticancer properties of this compound against human breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 15 µM, indicating significant cytotoxicity. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates compared to control groups.

Q & A

What are the key synthetic strategies for Ethyl 2-(3-amino-2-hydroxypyridin-4-yl)acetate, and how do reaction conditions influence yield and purity?

Basic Research Question
A common approach involves coupling pyridine derivatives with ethyl acetates under basic or catalytic conditions. For example, analogous compounds like ethyl 2-(2-aminothiazol-4-yl)acetate are synthesized via nucleophilic substitution or condensation reactions, using triethylamine as a base and chloroform as a solvent . Optimizing reaction temperature (e.g., cooling to 273 K during acyl chloride addition) and stoichiometric ratios of reagents (e.g., 1:1.3 molar ratio of amine to acyl chloride) can enhance yields (>80%) and minimize side products. Post-synthesis purification via silica gel column chromatography with ethyl acetate/petroleum ether mixtures is critical for isolating the target compound .

How can NMR and X-ray crystallography be integrated to resolve structural ambiguities in derivatives of this compound?

Basic Research Question
1H/13C NMR identifies functional groups (e.g., amino, hydroxyl, ester) and confirms regiochemistry. For example, the hydroxyl group’s proton appears as a broad singlet (~δ 10-12 ppm), while the ester’s methylene group shows splitting patterns consistent with coupling to adjacent substituents . X-ray crystallography provides definitive proof of molecular geometry. SHELXL refinement (using programs like SHELX-2018) resolves bond lengths and angles, such as verifying the planarity of the pyridine ring and hydrogen-bonding interactions (e.g., N–H⋯O chains in crystal packing) .

What challenges arise in crystallographic refinement of this compound, and how can SHELX software address data inconsistencies?

Advanced Research Question
Discrepancies between experimental and calculated data (e.g., high R-factors due to disordered solvent molecules or twinning) are common. SHELXL’s constraints (e.g., riding hydrogen models) and parameterization tools (e.g., anisotropic displacement parameters for heavy atoms) mitigate these issues . For example, in analogous structures, hydrogen atoms were refined with fixed C–H distances (0.98 Å) and Uiso values scaled to 1.2×Ueq of parent atoms, improving refinement convergence . Advanced features like TWIN and BASF commands in SHELXL handle twinned data, which is critical for high-Z compounds or low-symmetry space groups .

How do computational methods complement experimental data in predicting reactivity and bioactivity?

Advanced Research Question
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that influence nucleophilic/electrophilic sites. For instance, the hydroxyl and amino groups’ electron-donating effects can be modeled to assess tautomeric equilibria or binding affinities to biological targets. Database surveys (e.g., Cambridge Structural Database) identify analogous structures (e.g., pyridinium salts) to infer reactivity patterns, such as halogen substitution effects on biological activity .

What pharmacological applications are supported by structural analogs of this compound, and how are structure-activity relationships (SAR) validated?

Advanced Research Question
Derivatives of phenylacetate and pyridine moieties are intermediates in antimicrobial and anticancer agents . For example, thiazole-containing analogs exhibit insecticidal activity via acetylcholine esterase inhibition, validated through in vitro bioassays and molecular docking . SAR studies require systematic variation of substituents (e.g., replacing hydroxyl with fluorine) and comparative bioactivity assays to identify pharmacophores.

How can impurities in synthesis be identified and mitigated using advanced analytical techniques?

Advanced Research Question
GC-MS and HPLC-MS detect byproducts (e.g., unreacted starting materials or hydrolysis products). For example, ethyl acetate extracts analyzed via GC-MS revealed trace impurities (<2%) in related compounds, which were removed via recrystallization in ethyl acetate/petroleum ether . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+) and distinguishes isobaric impurities.

What stability studies are recommended for this compound under varying storage conditions?

Basic Research Question
Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 6 months). For esters like ethyl 2-phenylacetoacetate, hydrolysis under acidic/basic conditions is a major degradation pathway. Storage at -20°C in inert atmospheres (argon) preserves integrity for ≥2 years, as demonstrated for structurally similar compounds .

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